N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide
Description
N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-2-3-4-8-21-10-13(20)16-9-12-17-18-14-11(15)6-5-7-19(12)14/h5-7H,2-4,8-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHHKHSRNNQDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NCC1=NN=C2N1C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through a cyclization reaction involving appropriate precursors such as 8-chloro-3-aminopyridine and hydrazine derivatives. This reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions.
Introduction of the Pentoxyacetamide Group: The pentoxyacetamide group is introduced through a nucleophilic substitution reaction. This involves reacting the triazolopyridine core with 2-pentoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions carried out in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antiviral activities. It has shown promising results in inhibiting the growth of certain bacterial and viral strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit key enzymes involved in bacterial and viral replication, thereby preventing the proliferation of pathogens.
Induce Apoptosis: In cancer cells, the compound can activate apoptotic pathways, leading to programmed cell death and reduction in tumor size.
Modulate Receptors: It can bind to certain receptors on cell surfaces, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide can be compared with other triazolopyridine derivatives, such as:
8-chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Investigated for their anticancer properties and kinase inhibitory activities.
[1,2,4]triazolo[4,3-a]quinoline: Explored for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features and the presence of the pentoxyacetamide group, which enhances its biological activity and reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
